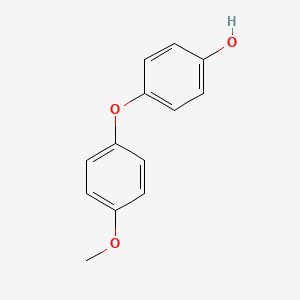![molecular formula C8H13NO2S B12128146 2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- CAS No. 1152576-27-6](/img/structure/B12128146.png)
2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- es un compuesto orgánico con la fórmula molecular C8H13NO2S. Es un derivado de la propanolamina, que presenta un anillo de furano unido a través de un enlace tioéter.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- generalmente implica la reacción de 2-propanol con 1-amino-3-[(2-furanylmethyl)thio]-. Las condiciones de reacción a menudo incluyen el uso de catalizadores y ajustes específicos de temperatura y presión para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reactores químicos a gran escala donde los reactivos se combinan en condiciones controladas. El proceso puede incluir pasos como destilación, cristalización y purificación para garantizar que el producto final cumpla con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el grupo alcohol en un grupo carbonilo.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de varios productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones suelen implicar temperaturas específicas, disolventes y catalizadores para llevar las reacciones a su finalización .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados sustituidos .
Aplicaciones Científicas De Investigación
2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
2-Amino-1-propanol: Un derivado hidrogenado de la alanina.
3-Amino-1-propanol: Un compuesto de cadena lineal que no se utiliza ampliamente.
3-Amino-2-propanol: Preparado por adición de aminas al óxido de propileno.
Propiedades
Número CAS |
1152576-27-6 |
|---|---|
Fórmula molecular |
C8H13NO2S |
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
1-amino-3-(furan-2-ylmethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2S/c9-4-7(10)5-12-6-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2 |
Clave InChI |
VQHFKSYQYUUSBF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CSCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128081.png)

![methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12128085.png)
![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)


![N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128120.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)

![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)
